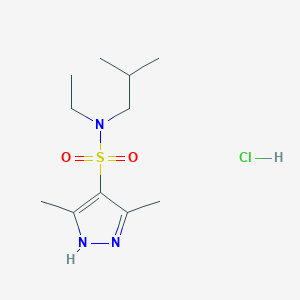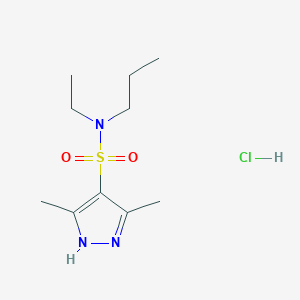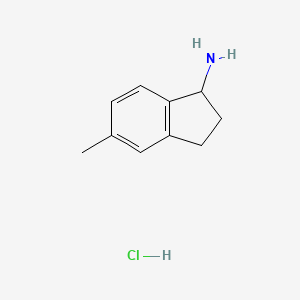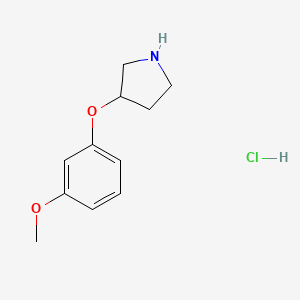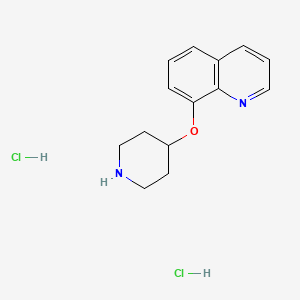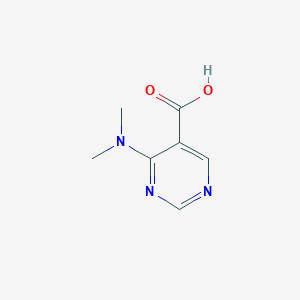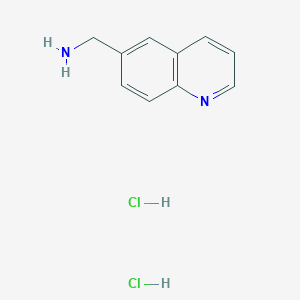
Quinolin-6-ylmethanamine dihydrochloride
Vue d'ensemble
Description
Quinolin-6-ylmethanamine dihydrochloride (QMCH2Cl) is a synthetic compound of the quinoline family that has been studied for its potential applications in the fields of chemistry, pharmacology and biochemistry. The compound has been used in a variety of ways, including as a reagent in organic synthesis, a drug target, and a catalyst in biochemistry.
Applications De Recherche Scientifique
Catalytic Synthesis
Quinolin-6-ylmethanamine derivatives have been synthesized using catalytic methods involving rhodium and ruthenium. These methods include the C(sp³)-H functionalization and intermolecular amidation with azides, offering efficient pathways to obtain these derivatives (Wang et al., 2014; Jeong et al., 2017; Liu et al., 2015).
Chemosensory Applications
A quinolin-6-ylmethanamine derivative was developed as a highly selective and sensitive fluorescent sensor for Zn(2+) ions, with potential applications in living cell imaging (Li et al., 2014).
Biological and Pharmacological Studies
Quinolin-6-ylmethanamine derivatives have demonstrated a wide spectrum of biodynamic activities. For instance, they have been evaluated for cytotoxicity against cancer cells and as potential anti-cancer agents. Some derivatives have shown significant inhibitory effects on topoisomerases I and II, marking them as potent therapeutic agents for cancer treatment. Additionally, these derivatives have been assessed for antimicrobial activities against various pathogens (Faldu et al., 2014; Kessabi et al., 2016; Mulakayala et al., 2012; Utsugi et al., 1997; Solomon & Lee, 2011).
Agricultural Applications
Some quinolin-6-ylmethanamine derivatives have shown potential as growth regulators for agricultural plants due to their cytotoxic activity. These compounds could be used to regulate the growth of crops, offering a new avenue for agricultural development (Kozyr & Romanenko, 2022; Zavhorodnii et al., 2022).
Corrosion Inhibition
A quinolin-6-ylmethanamine derivative was synthesized and tested as a corrosion inhibitor for mild steel in acidic solutions. It demonstrated excellent inhibitory properties, opening pathways for its application in protecting industrial materials (Saliyan & Adhikari, 2008).
Discovery of Novel Targets in Human Purine Binding Proteome
Quinoline drugs, structurally similar to quinolin-6-ylmethanamine derivatives, have been studied for their binding properties with the human purine binding proteome, revealing insights into their mechanisms of action and potential targets for treating various diseases (Graves et al., 2002).
Photodynamic Therapy for Cancer
An iron(III) complex involving a quinolin-6-ylmethanamine derivative was synthesized and showed promising results as a photosensitizer for photodynamic therapy, specifically in the treatment of breast cancer (Zhu et al., 2019).
Propriétés
IUPAC Name |
quinolin-6-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.2ClH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;;/h1-6H,7,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMZXORAXUWVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN)N=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-6-ylmethanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride](/img/structure/B1419440.png)
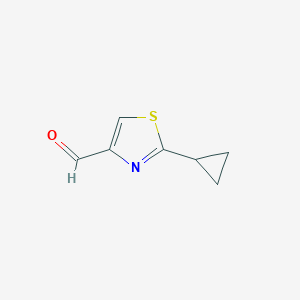
![{[(1-methyl-1H-pyrazol-4-yl)methylidene]amino}thiourea](/img/structure/B1419444.png)
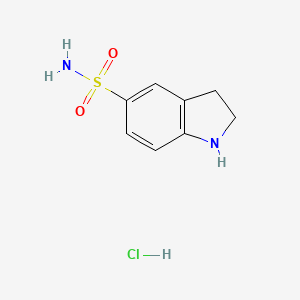
![2-[4-(1-Cyano-1-methylethyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B1419447.png)
![N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1419449.png)
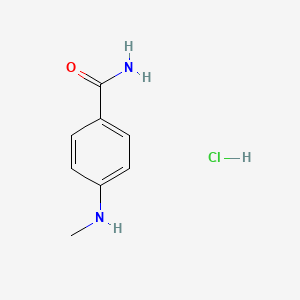
![4-[(2-Phenoxyethyl)amino]butanoic acid hydrochloride](/img/structure/B1419452.png)
